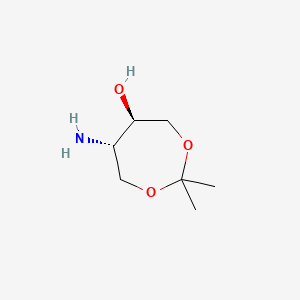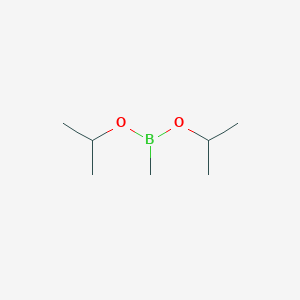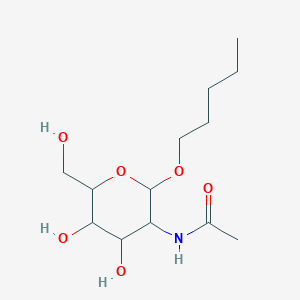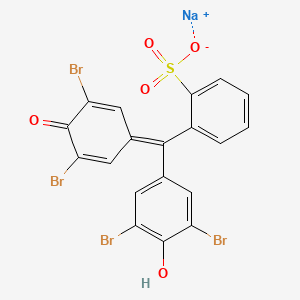
2,6-Difluorobenzylzinc bromide
Vue d'ensemble
Description
“2,6-Difluorobenzylzinc bromide” is an organozinc reagent . It has a linear formula of F2C6H3CH2ZnBr and a molecular weight of 272.41 . It is typically stored at temperatures between 2-8°C .
Synthesis Analysis
While specific synthesis methods for “2,6-Difluorobenzylzinc bromide” were not found in the search results, it is typically used as a reagent in the synthesis of biologically active compounds .
Molecular Structure Analysis
The molecular structure of “2,6-Difluorobenzylzinc bromide” can be represented by the SMILES string Fc1cccc(F)c1C[Zn]Br . The InChI representation is 1S/C7H5F2.BrH.Zn/c1-5-6(8)3-2-4-7(5)9;;/h2-4H,1H2;1H;/q;;+1/p-1 .
Chemical Reactions Analysis
“2,6-Difluorobenzylzinc bromide” is used as a reagent in the synthesis of biologically active compounds . It is pivotal in the production of pharmaceutical drugs designed against various diseases, mainly encompassing fluoro-containing organics .
Physical And Chemical Properties Analysis
“2,6-Difluorobenzylzinc bromide” is a brown to black liquid with a density of 0.981 g/mL at 25 °C . It has a concentration of 0.5 M in tetrahydrofuran (THF) .
Applications De Recherche Scientifique
Application 1: Use in Organic Chemistry
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : “2,6-Difluorobenzylzinc bromide” is used as a reagent in organic synthesis . It’s typically used in a solution form, with a concentration of 0.5 M in tetrahydrofuran (THF) .
- Methods of Application : The compound is usually stored at a temperature between 2-8°C and has a density of 0.981 g/mL at 25 °C . The exact method of application would depend on the specific reaction it’s being used in.
Application 2: Use in Photochemical Benzylic Bromination
- Specific Scientific Field : Photochemistry
- Summary of the Application : “2,6-Difluorobenzylzinc bromide” can be used in photochemical benzylic bromination reactions . This process involves the use of a bromine generator in continuous flow mode .
- Methods of Application : The bromine generator is optimized for efficient mass utilization by recycling HBr, coupled with fast interphase transfer within a microstructured photochemical reactor using 405 nm LEDs . The reaction system is intensified, including the complete removal of organic solvent, which allowed a reduction in Process Mass Intensity (PMI) from 13.25 to just 4.33 .
- Results or Outcomes : The photochemical transformation achieved exceptionally high throughput, providing complete conversion in residence times as low as 15 seconds . The organic solvent-free preparation of two pharmaceutically relevant building blocks was demonstrated with outstanding mass efficiency, by monobromination (1.17 kg scale in 230 min, PMI = 3.08) or dibromination (15 g scale in 20 min, PMI = 3.64) .
Application 3: Synthesis of Biologically Active Compounds
- Specific Scientific Field : Bioorganic Chemistry
- Summary of the Application : “2,6-Difluorobenzylzinc bromide” is a specialized reagent used in the synthesis of biologically active compounds . It’s pivotal in the production of pharmaceutical drugs designed against various diseases, mainly encompassing fluoro-containing organics .
Safety And Hazards
“2,6-Difluorobenzylzinc bromide” is classified as a flammable liquid (Category 2), an eye irritant (Category 2A), and a carcinogen (Category 2). It may cause respiratory irritation and drowsiness or dizziness . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn when handling this substance .
Orientations Futures
“2,6-Difluorobenzylzinc bromide” is a specialized reagent used in the synthesis of biologically active compounds. It’s pivotal in the production of pharmaceutical drugs designed against various diseases, mainly encompassing fluoro-containing organics . This suggests that it may continue to play a significant role in the development of new pharmaceuticals in the future.
Propriétés
IUPAC Name |
bromozinc(1+);1,3-difluoro-2-methanidylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2.BrH.Zn/c1-5-6(8)3-2-4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXVBPCJIZAPER-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=C(C=CC=C1F)F.[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluorobenzylzinc bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






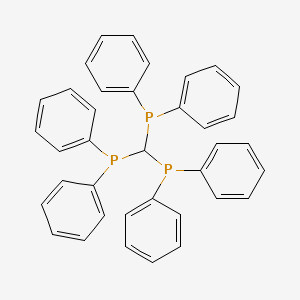
![3H-Imidazo[4,5-b]pyridin-5-amine](/img/structure/B1587785.png)

